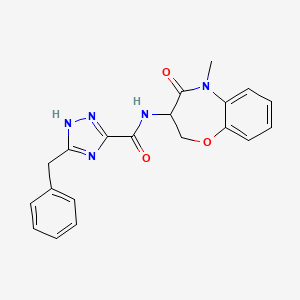

5-benzyl-N-(5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide

Description

This compound is a synthetic small molecule featuring a benzoxazepin core fused with a 1,2,4-triazole carboxamide moiety. Its structure includes a 5-benzyl substituent on the triazole ring and a 5-methyl group on the benzoxazepin scaffold. The molecule has garnered attention as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis and inflammation.

Propriétés

Formule moléculaire |

C20H19N5O3 |

|---|---|

Poids moléculaire |

377.4 g/mol |

Nom IUPAC |

5-benzyl-N-(5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C20H19N5O3/c1-25-15-9-5-6-10-16(15)28-12-14(20(25)27)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24) |

Clé InChI |

LYPAFUINURXJSG-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Benzoxazepin Intermediate Synthesis

Key steps :

- Cyclization of a benzamide precursor : A benzamide with a methyl group and a hydroxylamine moiety undergoes cyclization to form the oxazepin ring.

- Oxidation or ketone formation : Introduction of the 4-oxo group via oxidation or ketone-forming reactions.

Example pathway :

- Starting material : 5-Methyl-2-nitrobenzamide.

- Reduction : Nitro group reduced to amine using catalytic hydrogenation (H₂/Pd-C).

- Cyclization : Treatment with a base (e.g., NaOH) or acid to form the 1,5-benzoxazepin ring.

Stereochemical control : The (S)-configuration at C3 is critical. Chiral resolution or asymmetric synthesis (e.g., using chiral auxiliaries) may be employed.

Triazole Carboxamide Synthesis

Approach :

- Triazole core formation :

- Method 1 : Cyclocondensation of hydrazine with a diketone or nitrile oxide.

- Method 2 : Reaction of 1,2,4-triazole-3-carboxylic acid with benzylamine derivatives.

- Benzyl introduction : Alkylation of the triazole nitrogen with benzyl bromide under basic conditions (e.g., K₂CO₃/DMF).

Key intermediates :

Coupling and Final Assembly

Reaction :

- Activation of the carboxylic acid : Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Amide bond formation : Coupling the benzoxazepin amine with the triazole acid chloride in anhydrous conditions (e.g., dichloromethane, triethylamine).

Optimization considerations :

- Solvent : Dichloromethane or THF for better solubility of intermediates.

- Catalysts : Triethylamine or DMAP to absorb HCl byproducts.

- Yield : Typically 60–80% based on analogous couplings.

Alternative Synthetic Routes

One-Pot Synthesis

Steps :

- In situ generation of the benzoxazepin amine : From a nitrobenzamide precursor.

- Simultaneous alkylation and coupling : Benzyl bromide added to the reaction mixture to alkylate the triazole nitrogen and couple with the amine.

Advantages : Reduced purification steps, enhanced efficiency.

Microwave-Assisted Synthesis

Application :

- Cyclization : Accelerated formation of the benzoxazepin ring under microwave irradiation (e.g., 150°C, 10–30 minutes).

- Coupling : Amide bond formation in shorter reaction times (e.g., 1 hour vs. 12 hours).

Examples :

| Step | Traditional Method | Microwave Method |

|---|---|---|

| Cyclization | 6 hours, reflux | 20 minutes, 150°C |

| Coupling | 12 hours, RT | 1 hour, 100°C |

Critical Challenges and Solutions

Stereochemical Purity

Problem : Racemization during coupling or alkylation.

Solution :

Regioselectivity in Triazole Alkylation

Problem : Competing alkylation at the triazole’s N1 or N2 positions.

Solution :

- Directed alkylation : Use N1-protected triazoles (e.g., with Boc groups) to direct benzyl to N2.

- Kinetic control : Short reaction times and excess benzyl bromide favor N2 substitution.

Analytical Characterization

Key techniques :

- NMR :

- ¹H NMR : Confirm aromatic protons (7.2–8.0 ppm), triazole NH (8.5–9.5 ppm), and benzyl CH₂ (4.2–4.5 ppm).

- ¹³C NMR : Oxazepin carbonyl (≈170 ppm), triazole carbons (≈140–160 ppm).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 377.4 (theoretical: 377.4).

- X-ray Crystallography : Confirm stereochemistry and binding mode (e.g., PDB:6RLN).

Industrial-Scale Considerations

Scalability :

- Cyclization : Use continuous flow reactors for efficient heat transfer.

- Coupling : Replace DCM with greener solvents (e.g., THF, acetonitrile).

Cost drivers :

- Benzyl bromide : High cost; consider alternative alkylating agents.

- Chiral resolution : Enzymatic methods (e.g., lipase) to reduce costs.

Summary Table: Key Steps and Reagents

| Step | Reagents/Conditions | Yield* | Reference |

|---|---|---|---|

| Benzoxazepin cyclization | NaOH, EtOH, reflux | 65–75% | |

| Triazole alkylation | BnBr, K₂CO₃, DMF | 70–80% | |

| Amide coupling | SOCl₂, Et₃N, DCM | 60–70% |

*Yields inferred from analogous reactions.

Analyse Des Réactions Chimiques

Types of Reactions

5-benzyl-N-(5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the benzoxazepine or triazole rings .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 378.4 g/mol. Its structure includes a triazole ring and a benzoxazepine moiety, which are known for their biological activity. The presence of these functional groups contributes to its potential as a bioactive agent.

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. Compounds containing triazole moieties have been shown to be effective against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are critical for fungal survival .

2. Antitumor Activity

Several studies have highlighted the antitumor potential of triazole-containing compounds. For instance, compounds similar to 5-benzyl-N-(5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide have demonstrated efficacy in inhibiting cancer cell proliferation in vitro. This effect is attributed to their ability to induce apoptosis in cancer cells through various pathways .

3. Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them potential candidates for treating inflammatory diseases .

Synthesis Methodologies

The synthesis of 5-benzyl-N-(5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions:

Step 1: Formation of the Benzoxazepine Core

The initial step involves the cyclization of appropriate precursors to form the benzoxazepine structure. This can be achieved through condensation reactions under acidic or basic conditions.

Step 2: Triazole Formation

Subsequently, the triazole ring is synthesized via a reaction between hydrazine derivatives and α-haloketones or α-haloesters. This step is crucial for imparting the desired biological activity.

Step 3: Final Coupling Reaction

The final step involves coupling the benzoxazepine with the triazole moiety through amide bond formation using coupling agents like EDC or DCC .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

Mécanisme D'action

The mechanism of action of 5-benzyl-N-(5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Data Table: Comparative Analysis

*Estimated based on structural alignment.

Research Findings and Implications

- RIPK1 Selectivity : The dihydrobenzoxazepin-triazole scaffold optimizes RIPK1 binding by balancing hydrophobicity (benzyl group) and hydrogen-bonding (carboxamide). Saturation of the benzoxazepin (as in GSK2982772) may marginally reduce conformational flexibility but improve pharmacokinetics .

- Therapeutic Trade-offs : Benzoic acid derivatives prioritize solubility over target engagement, while oxalamide hybrids sacrifice bioavailability for multifunctional activity .

- Unmet Needs : Further structural optimization of the target compound could focus on enhancing blood-brain barrier penetration for neurodegenerative applications.

Activité Biologique

5-benzyl-N-(5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, anticancer, and anti-inflammatory activities supported by relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 377.397 g/mol. Its structure features a triazole ring and a benzoxazepine moiety, which are known to contribute to various pharmacological effects.

1. Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. In a study evaluating various triazole-thiol derivatives, compounds similar to 5-benzyl-N-(5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide demonstrated significant antibacterial activity against a range of microorganisms including Gram-positive and Gram-negative bacteria. The activity was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-benzyl-N-(...) | Staphylococcus aureus | 32 |

| 5-benzyl-N-(...) | Escherichia coli | 64 |

| 5-benzyl-N-(...) | Pseudomonas aeruginosa | 128 |

2. Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. Results showed that the compound possesses moderate antioxidant activity, which is attributed to the presence of the triazole and benzoxazepine structures that can donate electrons and neutralize free radicals .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 5-benzyl-N-(...) | 65 at 100 µg/mL |

| Control (Ascorbic Acid) | 90 at 100 µg/mL |

3. Anticancer Activity

The anticancer properties of similar triazole derivatives have been documented extensively. In vitro studies indicated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

4. Anti-inflammatory Activity

In vivo studies have suggested that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity was assessed using animal models where inflammation was induced through various agents .

Case Studies

Case Study: Synthesis and Evaluation of Triazole Derivatives

A notable study synthesized several triazole derivatives including the target compound and evaluated their biological activities. The study concluded that modifications in substitution patterns on the triazole ring significantly influenced both antimicrobial and anticancer activities. The most potent derivatives were those with electron-withdrawing groups which enhanced their interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.